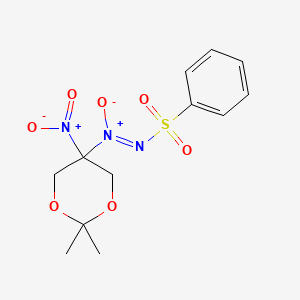
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PPD and is a diazeniumdiolate compound. This compound has shown promising results in various scientific studies, and its potential applications are still being explored.
Mechanism of Action
The mechanism of action of PPD involves the release of nitric oxide, which activates various signaling pathways in the body. Nitric oxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, which make PPD a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. PPD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, PPD has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of PPD is its ability to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases. However, one of the limitations of PPD is its instability, which makes it challenging to work with in the lab. Additionally, PPD can be toxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are numerous future directions for research on PPD. One potential area of research is its use as an anti-cancer agent. PPD has shown promising results in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, further research could explore the potential use of PPD as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress-induced damage. Finally, future research could explore the potential use of PPD in treating inflammatory diseases, as it has shown anti-inflammatory effects in various studies.
Synthesis Methods
The synthesis of PPD involves the reaction of 2-(phenylsulfonyl) hydrazinecarboximidamide with 2,2-dimethyl-5-nitro-1,3-dioxane-5-carboxylic acid, followed by oxidation with m-chloroperbenzoic acid. This method has been optimized to produce high yields of PPD.
Scientific Research Applications
PPD has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. PPD has been shown to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c1-11(2)21-8-12(9-22-11,15(17)18)14(16)13-23(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHXWLPBVQGQH-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NS(=O)(=O)C2=CC=CC=C2)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/S(=O)(=O)C2=CC=CC=C2)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)


![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)